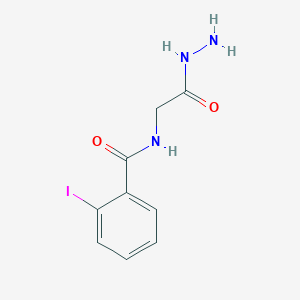
N-(2-Iodobenzoyl)glycine hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodobenzoyl)glycine hydrazide is an organic compound with the molecular formula C9H10IN3O2 It is a derivative of glycine, where the amino group is acylated with 2-iodobenzoyl chloride, and the carboxyl group is converted to a hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Iodobenzoyl)glycine hydrazide can be synthesized through the acylation of glycine with 2-iodobenzoyl chloride, followed by the conversion of the resulting N-(2-iodobenzoyl)glycine to its hydrazide form. The general procedure involves dissolving glycine in water and reacting it with 2-iodobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, which is filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodobenzoyl)glycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-iodobenzoyl)glycine oxides, while reduction can produce N-(2-iodobenzoyl)glycine amines.
Scientific Research Applications
N-(2-Iodobenzoyl)glycine hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Iodobenzoyl)glycine hydrazide involves its interaction with molecular targets such as enzymes. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is similar to other hydrazide-based inhibitors, which block enzyme function by modifying key amino acids in the active site .
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodobenzoyl)glycine: Similar structure but lacks the hydrazide group.
2-Iodohippuric acid: Another derivative of glycine with similar properties.
N-(2-Bromobenzoyl)glycine: Similar compound with bromine instead of iodine.
Uniqueness
N-(2-Iodobenzoyl)glycine hydrazide is unique due to the presence of both the iodine atom and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
887359-64-0 |
|---|---|
Molecular Formula |
C9H10IN3O2 |
Molecular Weight |
319.10 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H10IN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI Key |
OMFWTJLYDPPQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















